![molecular formula C8H15ClN4 B1424883 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride CAS No. 955027-70-0](/img/structure/B1424883.png)
4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
Overview
Description
4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with piperidine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Specifically, 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Antifungal Properties
The triazole group is well-known for its antifungal activity. This compound has been evaluated for its ability to inhibit fungal pathogens, particularly those resistant to conventional treatments. Studies have demonstrated its potential in treating infections caused by fungi such as Candida spp. and Aspergillus spp. .
Neuropharmacological Effects
Emerging studies suggest that this compound may possess neuropharmacological properties. It has been investigated for its effects on neurotransmitter systems and its potential role in treating neurodegenerative diseases. Preliminary findings indicate that it may enhance cognitive functions and exhibit neuroprotective effects .
Fungicides
Due to its antifungal properties, this compound is being explored as a novel fungicide in agricultural practices. Its efficacy against plant pathogens could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional fungicides .
Plant Growth Regulation
Research has also indicated that this compound could act as a plant growth regulator. It may influence plant growth parameters such as root development and flowering time, which can be beneficial in enhancing crop yields .
Polymer Chemistry
The incorporation of triazole derivatives into polymer matrices has shown promise in enhancing the mechanical and thermal properties of materials. This compound can be used as a functional monomer in the synthesis of new polymers with tailored properties for specific applications .
Corrosion Inhibition
Studies have suggested that this compound can serve as an effective corrosion inhibitor for metals in aggressive environments. Its ability to form protective films on metal surfaces could help in prolonging the lifespan of industrial equipment .
Case Studies
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features.
4-(4H-1,2,4-Triazol-3-yl)piperidine: A closely related compound with a similar triazole-piperidine structure.
Uniqueness
4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride is unique due to the presence of the methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other triazole derivatives and can lead to different applications and effects .
Biological Activity
4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride (CAS No. 955027-70-0) is a triazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. The compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal and antimicrobial activities. This article explores the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The compound's structure is characterized by the following:
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C8H14ClN4 |
Molecular Weight | 202.68 g/mol |
InChI Key | HAMRTBMETWTURB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring can bind to enzymes and receptors, influencing their activity. This modulation can lead to inhibition or activation of specific biological pathways, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates potent activity against various bacterial strains. For instance:
- Study Findings : A study indicated that the compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. The compound has been investigated for its efficacy against fungal pathogens:
- Case Study : In vitro tests revealed that this compound exhibited antifungal activity against Candida albicans, suggesting potential as a therapeutic agent in treating fungal infections .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Preliminary studies have explored its effects on cancer cell lines:
- Research Findings : In studies involving human breast cancer cell lines (MCF-7), the compound demonstrated cytotoxic effects with an IC50 value indicating significant cell growth inhibition .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound | Biological Activity | IC50 Value (µM) |
---|---|---|
This compound | Antimicrobial & Antifungal | Varies by strain |
1,2,4-Triazole | Antifungal | 0.5 |
4-(4H-1,2,4-Triazol-3-yl)piperidine | Antimicrobial | 0.8 |
Properties
IUPAC Name |
4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.ClH/c1-6-10-8(12-11-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3,(H,10,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMRTBMETWTURB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221724-59-9 | |
Record name | Piperidine, 4-(3-methyl-1H-1,2,4-triazol-5-yl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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